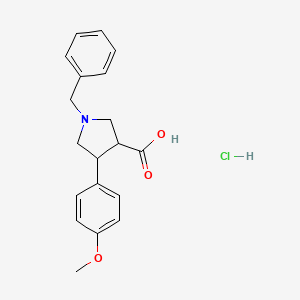

![molecular formula C22H17N3O5 B12314151 6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)

6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

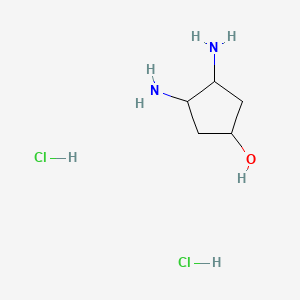

6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dion ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch einen Benzodioxol-Rest aus, der oft mit biologischer Aktivität verbunden ist, und ein Triazatetracyclo-Gerüst, das zu seiner Stabilität und Reaktivität beiträgt.

Vorbereitungsmethoden

Die Synthese von 6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dion umfasst in der Regel mehrere Schritte, einschließlich der Bildung des Benzodioxol-Rings und des Aufbaus des Triazatetracyclo-Gerüsts. Gängige Syntheserouten umfassen:

Bildung des Benzodioxol-Rings: Dieser Schritt beinhaltet oft die Reaktion von Brenzkatechin mit Formaldehyd unter sauren Bedingungen, um den Benzodioxol-Ring zu bilden.

Aufbau des Triazatetracyclo-Gerüsts: Dies kann durch eine Reihe von Cyclisierungsreaktionen erreicht werden, die oft die Verwendung von Palladium-katalysierten Kreuzkupplungsreaktionen und anderen Cyclisierungstechniken beinhalten.

Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung des Benzodioxol-Rings mit dem Triazatetracyclo-Gerüst unter spezifischen Bedingungen, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu erhöhen, wobei häufig fortgeschrittene Techniken wie kontinuierliche Fließsynthese und automatische Reaktionsüberwachung eingesetzt werden.

Analyse Chemischer Reaktionen

6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Hydrierung oder Metallhydriden durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Substitution: Der Benzodioxol-Ring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Cyclisierung: Das Triazatetracyclo-Gerüst kann an Cyclisierungsreaktionen teilnehmen, wobei zusätzliche Ringstrukturen gebildet werden.

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren, Wasserstoffgas, Metallhydride und verschiedene Elektrophile. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die biologische Aktivität der Verbindung, insbesondere ihr Potenzial als Enzyminhibitor, macht sie zu einem wertvollen Werkzeug in der biochemischen Forschung.

Medizin: Es laufen Forschungen, um das Potenzial als Therapeutikum, insbesondere bei der Behandlung von Krebs und entzündlichen Erkrankungen, zu untersuchen.

Industrie: Die Stabilität und Reaktivität der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von 6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Benzodioxol-Rest ist dafür bekannt, mit aktiven Zentren von Enzymen zu interagieren, wodurch deren Aktivität möglicherweise gehemmt wird. Das Triazatetracyclo-Gerüst kann zur Bindungsaffinität und Spezifität der Verbindung beitragen und so ihre gesamte biologische Aktivität verbessern.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The triazatetracyclo framework may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Zu ähnlichen Verbindungen gehören andere Benzodioxol-Derivate und Triazatetracyclo-Verbindungen. Im Vergleich zu diesen ist 6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dion aufgrund seiner kombinierten strukturellen Merkmale einzigartig, die eine unterschiedliche Reaktivität und biologische Aktivität verleihen. Zu ähnlichen Verbindungen gehören:

- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol

- (2E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,8-dien-1-on

- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und ihrer gesamten Reaktivität.

Eigenschaften

Molekularformel |

C22H17N3O5 |

|---|---|

Molekulargewicht |

403.4 g/mol |

IUPAC-Name |

6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3 |

InChI-Schlüssel |

QBWNUEJPRUVNTD-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

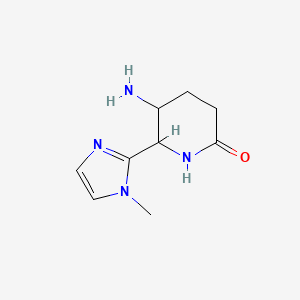

![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)

![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)

![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)

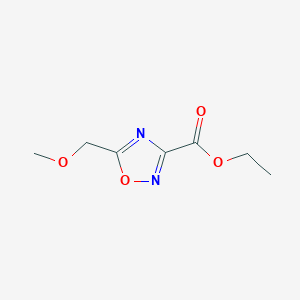

![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)

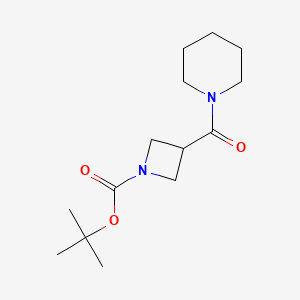

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)

![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)